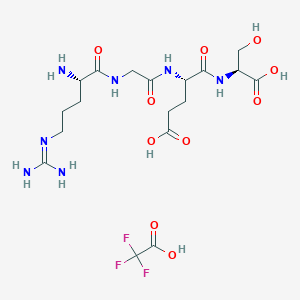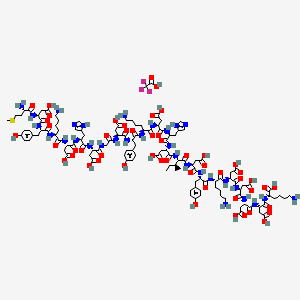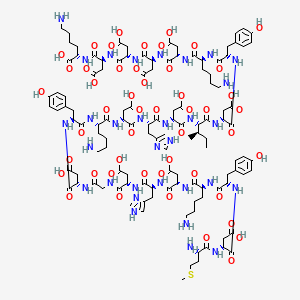
Telomerare Reverse Transcriptase (hTRT) (653-661)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telomerare Reverse Transcriptase (hTRT)
Applications De Recherche Scientifique
Cancer Research and Vaccine Development
- Telomerase, particularly hTRT, is overexpressed in about 85% of tumor cells, making it a significant target for immunomodulation of tumors. This overexpression contributes to genomic integrity maintenance and cancer transformation. Research indicates that telomerase might be pivotal in developing a universal cancer vaccine. A study showed that cytotoxic T lymphocytes (CTLs) could be targeted against cancer cells using telomerase peptides, suggesting potential in vaccine therapy against cancer (Greener, 2000).
Structural and Functional Analysis
- The structure of human telomerase RNA (hTR), which collaborates with hTRT in telomere synthesis, has been analyzed. It was found that the 5'-terminal template domain of hTR folds into a long hairpin structure, with the template sequence being readily accessible. This study contributes to understanding how hTR and hTRT interact in the telomere synthesis process (Antal, Boros, Solymosy, & Kiss, 2002).
Telomerase Activity Reconstitution
- Research has successfully reconstituted telomerase activity in vitro by expressing recombinant hTERT protein in insect cells. This reconstitution facilitates further analysis of telomerase’s biochemical and biophysical properties, aiding in understanding its role in cellular processes (Mikuni et al., 2002).
Telomerase and Disease Diagnosis
- The expression of hTRT has been explored in the context of various cancers, such as lung and gastric cancers. It has been observed that the expression of hTRT is significantly higher in cancerous tissues compared to adjacent tissues, suggesting its potential use in molecular diagnosis of cancers (Shao et al., 2003).
Mitochondrial Function
- Surprisingly, hTERT has been found in mitochondria as well as the nucleus. It functions as a reverse transcriptase in mitochondria, independent of its canonical RNA component (hTR), suggesting that hTERT has distinct cellular functions in different cellular compartments (Sharma et al., 2011).
Drug Development and Anticancer Strategies
- The role of telomeres and telomerase, including hTRT, has been investigated for developing new anticancer strategies. The enzyme's synthesis and activity offer targets for therapeutic exploitation, potentially leading to the development of novel anticancer drugs (Pendino et al., 2006).
Propriétés
Séquence |
RLTSRVKAL |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Telomerare Reverse Transcriptase (hTRT) (653-661) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






